![molecular formula C15H22BFN2O4 B2994029 (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid CAS No. 2377606-00-1](/img/structure/B2994029.png)
(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid” is a chemical compound . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of similar compounds involves the use of a chiral catalyst, triethylamine, and a methanol solvent . The reaction is carried out under pressure at 55°C for 12 hours .Molecular Structure Analysis
The molecular structure of this compound can be determined by X-ray diffraction and density functional theory (DFT) calculation . The InChI code for this compound is 1S/C15H22BFN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)11-4-5-13(17)12(10-11)16(21)22/h4-5,10,21-22H,6-9H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 324.16 . Its boiling point is predicted to be 505.9±60.0 °C .Applications De Recherche Scientifique
Synthesis and Characterization
Research into the synthesis and structural elucidation of compounds related to "(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid" has provided insight into their chemical properties and potential applications. For instance, compounds have been synthesized for structural investigations via X-ray diffraction, showcasing their potential in the development of novel materials with specific characteristics (Borys et al., 2019).
Biological Activities
The investigation of biological activities, such as antibacterial and anthelmintic properties, of compounds related to "(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid" highlights their potential application in medical and pharmaceutical research. Sanjeevarayappa et al. (2015) synthesized a related compound and evaluated its in vitro antibacterial and anthelmintic activities, revealing moderate to poor activities and suggesting avenues for further optimization (Sanjeevarayappa et al., 2015).
Chemical Transformations
The role of compounds similar to "(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid" in facilitating chemical transformations, such as the synthesis of piperazinones and benzopiperazinones from 1,2-diamines and organoboronic acids, showcases their utility in organic synthesis. Petasis and Patel (2000) demonstrated how alkenyl, aryl, and heteroaryl boronic acids react with 1,2-diamines and glyoxylic acid to yield corresponding piperazinones in a one-step process (Petasis & Patel, 2000).
Environmental Impact Studies
The study of the environmental impact of boronic acid derivatives, including those similar to "(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid," on microorganisms provides important insights into their ecological footprint. For example, Niemczyk et al. (2020) explored the effects of antimicrobial derivatives of boronic acids on cyanobacteria, revealing dose-dependent effects on growth and photosynthetic apparatus (Niemczyk et al., 2020).
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are known to be key components in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound, being a boronic acid derivative, likely participates in the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic esters are known to be valuable building blocks in organic synthesis . They are involved in various functionalizing deboronation reactions , which can lead to a variety of biochemical transformations.
Pharmacokinetics
The pharmacokinetic properties of boronic acid derivatives can be influenced by their stability, reactivity, and the presence of functional groups .
Result of Action
The suzuki–miyaura coupling reaction, in which this compound likely participates, results in the formation of carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups and the pH of the environment could potentially impact the efficacy and stability of this compound.
Propriétés
IUPAC Name |
[2-fluoro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)11-4-5-13(17)12(10-11)16(21)22/h4-5,10,21-22H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAKELOEPKIQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

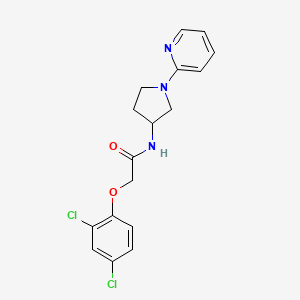
![3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2993949.png)
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993950.png)

![N-(2-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993953.png)
![(Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2993954.png)
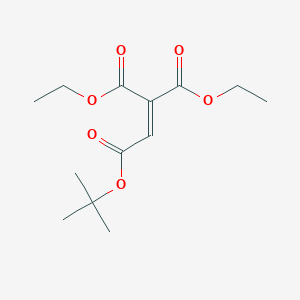
![4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2993958.png)
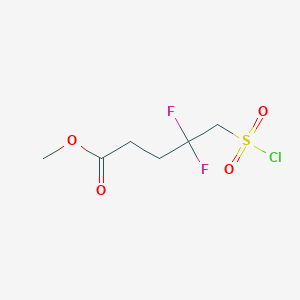
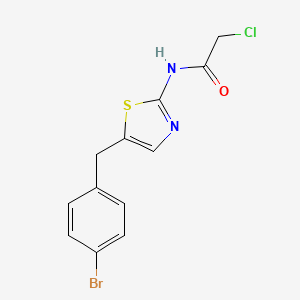

![5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2993965.png)
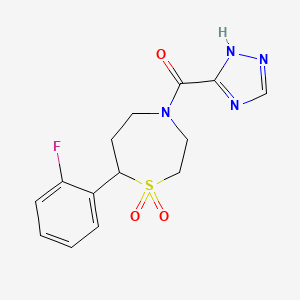
![Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2993969.png)